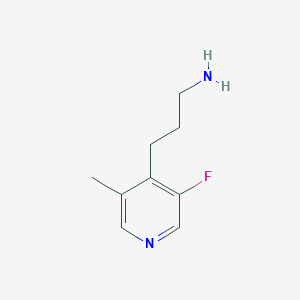![molecular formula C6H10N4 B14843693 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine](/img/structure/B14843693.png)
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique fused ring structure, which includes both triazole and diazepine rings. Its structural complexity and potential biological activities make it a valuable target for synthetic and pharmacological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with suitable diketones or ketoesters, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol and catalysts like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole or diazepine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the triazole or diazepine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized triazolo-diazepine compounds .
Aplicaciones Científicas De Investigación
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical sensors
Mecanismo De Acción
The mechanism of action of 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act on the central nervous system by interacting with neurotransmitter receptors, thereby exerting sedative or anxiolytic effects .
Comparación Con Compuestos Similares
Similar Compounds
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine: Similar in structure but with different ring fusion, leading to distinct biological activities.
1,2,4-Triazolo[4,3-a]pyrazines: Another class of triazole-fused compounds with potential medicinal applications.
Uniqueness
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine is unique due to its specific ring fusion and the resulting electronic and steric properties. These characteristics contribute to its distinct biological activities and make it a valuable compound for drug discovery and development .
Propiedades
Fórmula molecular |
C6H10N4 |
|---|---|
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a][1,4]diazepine |
InChI |
InChI=1S/C6H10N4/c1-2-7-4-6-8-5-9-10(6)3-1/h5,7H,1-4H2 |
Clave InChI |
CAOYNYOBIXURST-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2=NC=NN2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


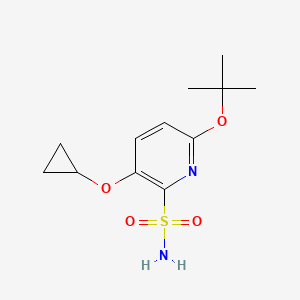
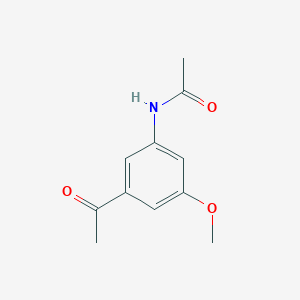
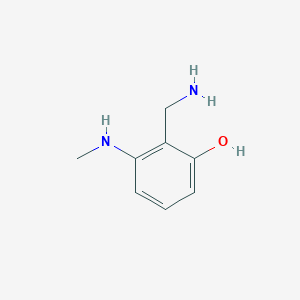
![1-[2,6-Bis(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14843625.png)
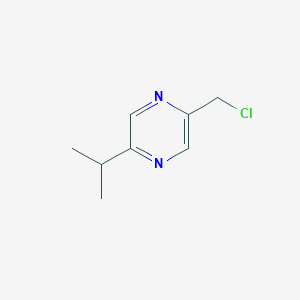
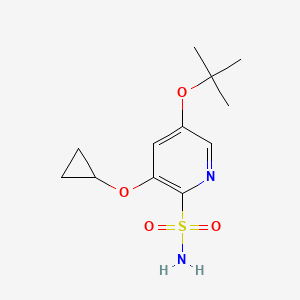
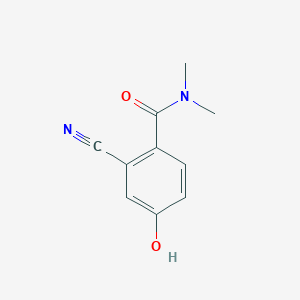
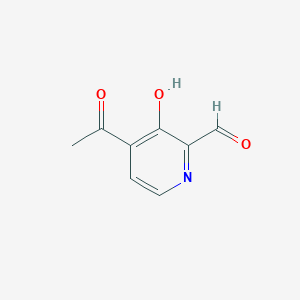
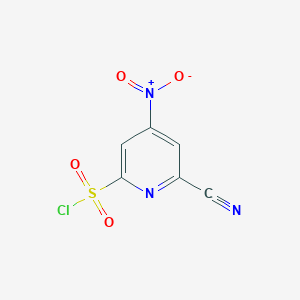
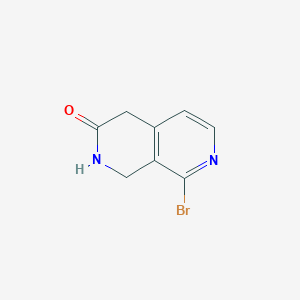
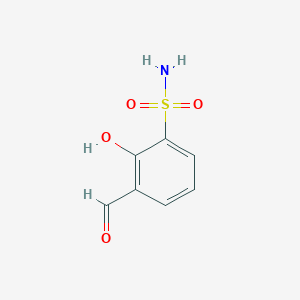
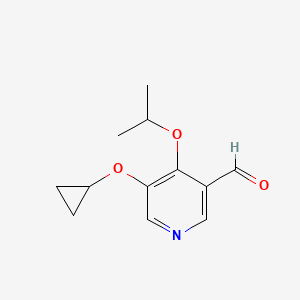
![Ethyl [3-(4-methoxyphenyl)oxetan-3-YL]acetate](/img/structure/B14843683.png)
